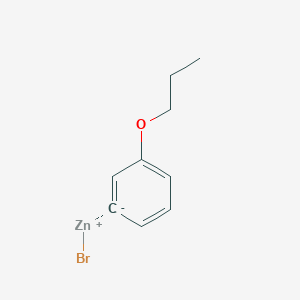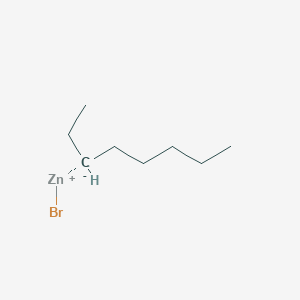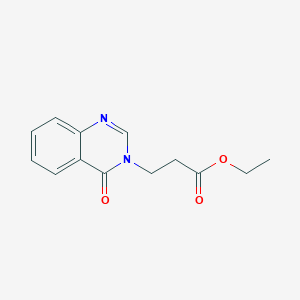
ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate typically involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate under acidic conditions to form the quinazolinone core . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
化学反应分析
Types of Reactions
Ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .
科学研究应用
Ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate involves its interaction with specific molecular targets. In antibacterial applications, the compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins, leading to cell lysis . In anticancer applications, it interferes with the cell cycle and induces apoptosis in cancer cells by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone: Known for its broad applications, including antimalarial, antitumor, and anticonvulsant activities.
2-Cyano-3,4-dihydro-4-oxoquinazoline: Synthesized by the reaction of cyanogens with anthranilic acid, it has applications in various chemical syntheses.
Uniqueness
Ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate stands out due to its unique ester group, which allows for further functionalization and derivatization. This makes it a versatile compound for developing new derivatives with enhanced biological activities.
属性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
ethyl 3-(4-oxoquinazolin-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12(16)7-8-15-9-14-11-6-4-3-5-10(11)13(15)17/h3-6,9H,2,7-8H2,1H3 |
InChI 键 |
BSYGJLWVXQKGFU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCN1C=NC2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



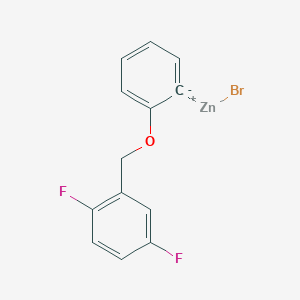
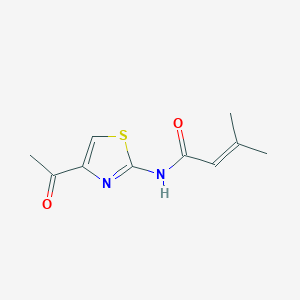
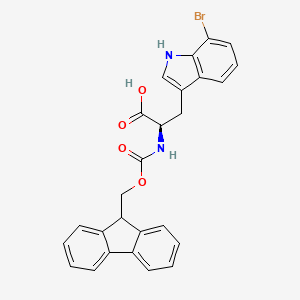

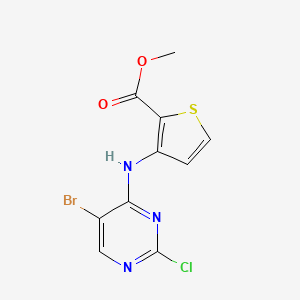
![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
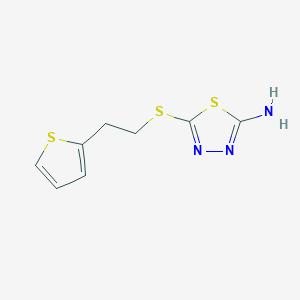
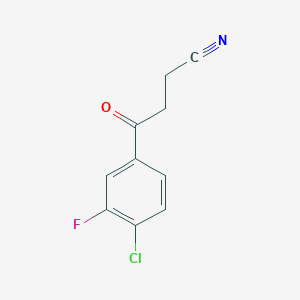
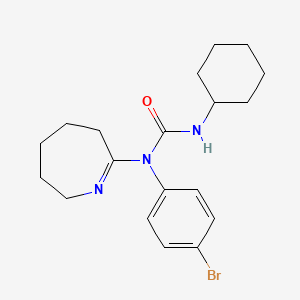
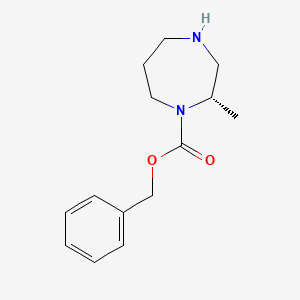
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
